2-Chloro-5-(trifluoromethyl)nicotinamide
CAS No.: 1279217-36-5
Cat. No.: VC8065560
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279217-36-5 |
|---|---|
| Molecular Formula | C7H4ClF3N2O |
| Molecular Weight | 224.57 g/mol |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) |
| Standard InChI Key | UFYIIUDQDXGSSS-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Chloro-5-(trifluoromethyl)nicotinamide belongs to the nicotinamide family, featuring a pyridine ring substituted with chlorine at position 2, a trifluoromethyl group at position 5, and a carboxamide functional group at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1279217-36-5 | |
| Molecular Formula | C₇H₄ClF₃N₂O | |
| Molecular Weight | 224.57 g/mol | |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |
| SMILES | ClC1=NC=C(C(=O)N)C(=C1)C(F)(F)F |
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane permeability in drug design .
Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via multistep routes involving halogenation and amidation. Key methods include:
Catalytic Hydrogenation of Chlorinated Precursors
A patent (CN102452976A) describes the synthesis of 2-chloro-5-trifluoromethylpyridine via N-oxidation of 3-methylpyridine, followed by benzoyl chloride chlorination and chlorine gas treatment . Adapting this method, the amide group can be introduced through hydrolysis and subsequent coupling with ammonia .
Direct Chlorination of Nicotinamide Derivatives
Alternative approaches use 2,6-dichloro-5-fluoronicotinate intermediates, selectively dechlorinated using catalysts like Lindlar or Raney nickel under mild conditions (20–50°C, 1–5 atm) . Yields up to 82.7% are achievable with column chromatography purification .
Process Optimization
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Solvents: Dichloromethane, methanol, and tetrahydrofuran are preferred for their compatibility with chlorinating agents .
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Catalysts: Palladium carbon and triethylamine improve selectivity and reaction rates .
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Scalability: Batch reactions in four-neck flasks (100 mL scale) demonstrate feasibility for industrial production .
Applications in Pharmaceutical Research
Antimicrobial Activity
A 2014 study in the Journal of Medicinal Chemistry identified 2-chloro-5-(trifluoromethyl)nicotinamide derivatives as potent inhibitors of Sfp-PPTase, an enzyme critical for surfactin biosynthesis in Bacillus subtilis. Compound 55 (a structural analog) showed:
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MIC: 1.1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
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Synergy with Efflux Pump Inhibitors: Enhanced activity against Gram-negative E. coli when combined with phenylalanine-arginine β-naphthylamide .
Drug Metabolism and Pharmacokinetics (DMPK)
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Solubility: 20 μM in PBS (pH 7.4), sufficient for in vivo studies .
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Permeability: High passive permeability (1122 × 10⁻⁶ cm/s) in PAMPA assays .
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Metabolic Stability: Half-life >30 minutes in rat liver microsomes, indicating moderate hepatic clearance .
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Respiratory Toxicity | H335 | May cause respiratory irritation |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the trifluoromethyl or amide groups could enhance target affinity .
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Formulation Development: Nanoencapsulation may improve solubility for intravenous delivery .
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Ecotoxicity Assessments: Environmental impact studies are lacking and critical for agrochemical applications .
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